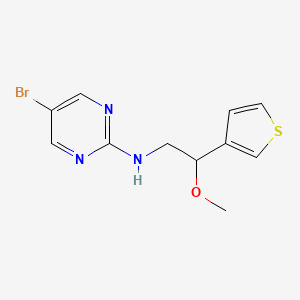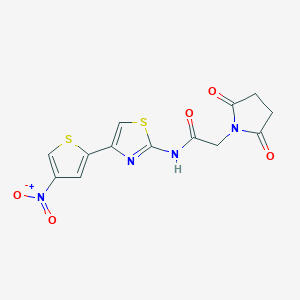![molecular formula C13H8Br2ClNO B2992815 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol CAS No. 329936-58-5](/img/structure/B2992815.png)
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol is a chemical compound with the molecular formula C13H8Br2ClNO . It is also known by other names such as Phenol, 2,4-dibromo-6-[[(2-chlorophenyl)imino]methyl]- .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol is defined by its molecular formula, C13H8Br2ClNO . For a more detailed analysis of its structure, you may refer to its CID 1286593 .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol is 389.47 . For more detailed physical and chemical properties, you may refer to its CID 1286593 .Scientific Research Applications
Synthesis and Characterization
A study by Rauf et al. (2017) discusses the synthesis of novel Schiff bases, closely related to the structure of 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol, and their metal (II) complexes. These compounds were thoroughly characterized using spectroscopic techniques and quantum mechanical approaches. The research explored the photometric behaviors of these compounds across a wide pH range, indicating their potential utility in various scientific applications due to their structural versatility and reactive properties Rauf et al., 2017.
Biological Activities
The same study by Rauf et al. also investigated the biological activities of these compounds, including enzyme inhibition, antibacterial, cytotoxic, and in vivo antidiabetic activities. Their findings suggest that such compounds possess significant potential against diabetes, blood cholesterol levels, and cancer cells, making them of interest for further drug development research Rauf et al., 2017.
Environmental Applications
Research by Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of benzophenone-type UV filters, which share some functional group similarities with 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol, during the chlorination disinfection process. The study identified novel by-products and proposed transformation pathways, highlighting the environmental impact and potential ecological and health risks associated with such chemical transformations Sun et al., 2019.
Analytical Chemistry
In analytical chemistry, the detection and characterization of environmental contaminants are crucial. Studies on the synthesis, crystal structure, and computational study of optoelectronic properties and bioactivity of imine derivatives, similar to 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol, shed light on their potential use in developing new analytical methods for environmental monitoring and assessment Ashfaq et al., 2022.
Material Science
In material science, the design and synthesis of novel compounds with specific structural features can lead to the development of new materials with unique properties. The synthesis and investigation of Schiff base derivatives and their metal complexes, as discussed by Rauf et al., highlight the potential applications of such compounds in creating materials with desirable chemical and physical properties for various technological applications Rauf et al., 2017.
properties
IUPAC Name |
2,4-dibromo-6-[(2-chlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHORHEMHURQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)


![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)

![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)


![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
